molecular formula C12H19NO4 B2927442 Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 1335041-95-6

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B2927442
CAS No.: 1335041-95-6
M. Wt: 241.287
InChI Key: ROQDOXSVAYXAGZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-7-oxa-1-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Scientific Research Applications

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be used .

Future Directions

The compound is a useful intermediate in drug design, particularly in the synthesis of diaminopyrimidines as EGFR inhibitors . It can also be used to prepare a GPR119 agonist for the treatment of diabetes and metabolic diseases . Therefore, its future directions may include further exploration in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate, tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which is then converted to the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of an oxygen atom in its spiro structure, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-9(14)8-12(13)4-6-16-7-5-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQDOXSVAYXAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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